Nitrophenols include two chemicals, 2-nitrophenol and 4-nitrophenol, which are very similar to each other. They are manufactured chemicals that do not occur naturally in the environment. The manufacture of one almost always produces a little of the other, so they are grouped together when discussing their properties and harmful effects. 2-Nitrophenol is a light yellow solid with a peculiar sweet smell. 4-Nitrophenol is a colorless to light yellow solid with very little odor. 2-Nitrophenol is used mainly to make dyes, paint coloring, rubber chemicals, and substances that kill molds. 4-Nitrophenol is used mainly to make drugs, fungicides, dyes, and to darken leather.
2-nitrophenol is a member of the class of 2-nitrophenols that is phenol in which one of the hydrogens that is ortho to the hydroxy group has been replaced by a nitro group. It is a conjugate acid of a 2-nitrophenolate.
C6H5O3N
2-Nitrophenol
CAS No.: 88-75-5
Cat. No.: VC21254944
Molecular Formula: C6H5NO3
C6H5O3N
Molecular Weight: 139.11 g/mol
* For research use only. Not for human or veterinary use.
Specification
| CAS No. | 88-75-5 |
|---|---|
| Molecular Formula | C6H5NO3 C6H5O3N |
| Molecular Weight | 139.11 g/mol |
| IUPAC Name | 2-nitrophenol |
| Standard InChI | InChI=1S/C6H5NO3/c8-6-4-2-1-3-5(6)7(9)10/h1-4,8H |
| Standard InChI Key | IQUPABOKLQSFBK-UHFFFAOYSA-N |
| SMILES | C1=CC=C(C(=C1)[N+](=O)[O-])O |
| Canonical SMILES | C1=CC=C(C(=C1)[N+](=O)[O-])O |
| Boiling Point | 417 to 421 °F at 760 mm Hg (Decomposes) (NTP, 1992) 216.0 °C 216 °C 194-279 °C |
| Colorform | Light yellow needles or prisms MONOCLINIC Yellow needles from alcohol |
| Flash Point | 108 °C c.c. 169 °C |
| Melting Point | 113 to 115 °F (NTP, 1992) 44.8 °C 44-45 °C 45-46 °C 44-116 °C |
Introduction
Physical and Chemical Properties
2-Nitrophenol (CAS No. 88-75-5) is a nitrated phenol derivative with the molecular formula C₆H₅NO₃ and a molecular weight of 139.11 g/mol . It exists as a pale yellow liquid or crystalline solid with an aromatic odor at room temperature . The compound is also known by several synonyms including o-Nitrophenol, 2-Hydroxynitrobenzene, and o-Hydroxynitrobenzene .
Basic Physicochemical Properties
The following table summarizes the key physical and chemical properties of 2-Nitrophenol:
| Property | Value |
|---|---|
| Melting point | 43-45 °C |
| Boiling point | 214-216 °C (489.2 K) |
| Density | 1.495 g/cm³ |
| Vapor pressure | 1 mm Hg at 49.3 °C |
| Refractive index | 1.5723 |
| Flash point | 108 °C |
| Solubility in water | 2 g/L at 25 °C |
| pKa | 7.17 at 25 °C |
| Dissociation constant | 7.23 at 25 °C |
| LogP | 1.77 |
| Autoignition temperature | 550 °C |
The compound exhibits a pH-dependent color change, appearing colorless at pH 5.0 and yellow at pH 7.0, making it potentially useful as a pH indicator .
Thermodynamic Properties
The heat of vaporization (ΔvapH°) for 2-Nitrophenol is 58.4 ± 0.5 kJ/mol . The compound has been extensively studied for its thermodynamic properties, with its phase transitions well-documented. The boiling point has been reported as 490.4 K by multiple researchers with small uncertainty margins, demonstrating the consistency in physical property measurements for this compound .
Structural Characteristics
2-Nitrophenol features an ortho-positioned nitro group relative to the hydroxyl group on the benzene ring. This positioning affects intramolecular hydrogen bonding, which influences its physical properties including solubility and vapor pressure. The IUPAC Standard InChIKey for 2-Nitrophenol is IQUPABOKLQSFBK-UHFFFAOYSA-N .
Toxicological Profile
Toxicity Studies in Animals
Research on the toxicological effects of 2-Nitrophenol has involved various animal studies across different exposure routes.
Inhalation Toxicity
A 28-day inhalation study exposed Sprague-Dawley rats to 2-Nitrophenol vapors at concentrations of 0, 5, 30, or 60 mg/m³ for 6 hours/day, 5 days/week. The primary observed effect was squamous metaplasia in the epithelium of the nasoturbinates and maxilloturbinates, occurring in the 30 and 60 mg/m³ exposure groups . Based on these nasal lesions, the study identified a No Observed Adverse Effect Level (NOAEL) of 5 mg/m³ and a Lowest Observed Adverse Effect Level (LOAEL) of 30 mg/m³ .
Environmental Fate and Degradation
Photocatalytic Degradation
Recent research has focused on environmental remediation methods for 2-Nitrophenol, which can be an environmental pollutant. A study demonstrated that nanomaterial reduced graphene oxide-titanium dioxide (rGOTiO₂) is effective for photodegradation of 2-nitrophenol solutions at high concentrations . This photocatalytic process was successful even under low-power light sources (10 W) in the visible spectrum range and showed high activity under sunlight .
Henry's Law Constants
Henry's Law constants, which indicate a compound's tendency to partition between air and water, have been measured for 2-Nitrophenol at various pH levels. At 20°C, values were 11.1 at pH 8.1, 11.0 at pH 10.2, 8.9 at pH 11.9, and 6.7 at pH 13.7, as determined using a wetted-wall column-UV method . These values are relevant for understanding the environmental fate and transport of the compound.
Water Remediation Applications
The successful photodegradation of 2-nitrophenol using rGOTiO₂ nanomaterial suggests potential applications in water remediation technologies. Researchers have developed an equation that predicts the behavior of rGOTiO₂ under sunlight, which excludes climatic and variance factors, allowing for future development of more advanced water purification processes .
Applications and Uses
2-Nitrophenol has diverse industrial and research applications across multiple fields.
Industrial Applications
The compound is used in several industrial applications including:
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High voltage capacitors
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Ink formulations
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Energetic materials
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Corrosion inhibitors
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Fertilizer production
Research and Analytical Applications
In research settings, 2-Nitrophenol serves various functions:
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Enzyme assays
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Detecting microorganisms
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Immunotherapy research
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Iron-catalyzed synthesis of 2-arylbenzoxazole from benzylic alcohols
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Preparation of heterodiazocines for potential photochromic applications in photopharmacology and functional materials
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Precursor in synthesizing "off-on" chemosensors for Hg²⁺ detection in aqueous acetonitrile solution
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Synthesis of 1,4-benzoxazine derivatives in the total synthesis of antimicrobial agents like levofloxacin
Pharmaceutical Relevance
The pharmaceutical industry utilizes 2-Nitrophenol in various synthesis pathways, particularly for antimicrobial agents. It serves as a building block in the synthesis of 1,4-benzoxazine derivatives used in the total synthesis of levofloxacin, an important antimicrobial medication .
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